molecular formula C9H10N4 B2508775 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine CAS No. 1179185-19-3

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine

Cat. No.: B2508775
CAS No.: 1179185-19-3
M. Wt: 174.207
InChI Key: IJZORTFIPUTJBO-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-fibrotic activities , suggesting potential targets could be related to fibrosis pathways.

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

Compounds with similar structures have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating potential involvement in collagen synthesis and fibrosis pathways.

Result of Action

Similar compounds have shown to exhibit anti-fibrotic activities , suggesting that it may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazole ring . Another method includes the use of α-bromoketones and 2-aminopyridine, where the reaction conditions can be tailored to yield either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can participate in substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-ylmethyl)-1H-imidazol-2-amine is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-12-5-6-13(9)7-8-3-1-2-4-11-8/h1-6H,7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZORTFIPUTJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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